molecular formula C4H8O2 B1280994 4,4,4-trideuteriobutanoic acid CAS No. 36789-14-7

4,4,4-trideuteriobutanoic acid

Cat. No.: B1280994
CAS No.: 36789-14-7
M. Wt: 91.12 g/mol
InChI Key: FERIUCNNQQJTOY-FIBGUPNXSA-N
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Description

4,4,4-trideuteriobutanoic acid, also known as butanoic-4,4,4-d3 acid, is a deuterated form of butyric acid. It is a short-chain fatty acid with the molecular formula CD3CH2CH2CO2H. The compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, which makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Mechanism of Action

Target of Action

Butyric acid-4,4,4-d3, also known as Butanoic-4,4,4-d3 acid, is a derivative of butyric acid . The primary targets of butyric acid and its derivatives are the cells in the gut, where it is synthesized by bacterial fermentation of dietary fibers . It performs most of its functions in the gut, but it can also enter the portal vein and interact with various organs .

Mode of Action

Butyric acid-4,4,4-d3 interacts with its targets in a similar way to butyric acid. It exhibits a broad range of pharmacological activities, including acting as a microbiome modulator, anti-inflammatory, anti-obesity, metabolic pathways regulator, anti-angiogenesis, and antioxidant

Biochemical Pathways

Butyric acid-4,4,4-d3 is involved in several biochemical pathways. According to the KEGG database, butyric acid is involved in butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption . It is likely that Butyric acid-4,4,4-d3 is involved in similar pathways due to its structural similarity to butyric acid.

Pharmacokinetics

It is known that butyric acid, from which butyric acid-4,4,4-d3 is derived, is synthesized in the gut and can enter the portal vein to interact with various organs . This suggests that Butyric acid-4,4,4-d3 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Butyric acid has been shown to have a wide variety of biological activities in different pathways including energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation . It is likely that Butyric acid-4,4,4-d3 has similar effects due to its structural similarity to butyric acid.

Action Environment

The action, efficacy, and stability of Butyric acid-4,4,4-d3 are likely influenced by environmental factors. For example, the concentration of Butyric acid-4,4,4-d3 and the specific conditions in the gut environment may affect its action

Biochemical Analysis

Biochemical Properties

Butyric acid-4,4,4-d3 plays a significant role in various biochemical reactions. It is involved in the fermentation process carried out by certain bacteria, such as Clostridium tyrobutyricum . This compound interacts with enzymes like butyryl-CoA dehydrogenase, which catalyzes the conversion of butyryl-CoA to crotonyl-CoA. Additionally, butyric acid-4,4,4-d3 can influence the activity of histone deacetylases (HDACs), leading to changes in gene expression. These interactions highlight the compound’s importance in both metabolic and regulatory pathways.

Cellular Effects

Butyric acid-4,4,4-d3 has notable effects on various cell types and cellular processes. It has been shown to promote the expansion of regulatory T cells (Tregs) by influencing the expression of Th1-associated factors . This compound also affects cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses. Furthermore, butyric acid-4,4,4-d3 can alter cellular metabolism by modulating the levels of short-chain fatty acids (SCFAs) and their derivatives.

Dosage Effects in Animal Models

The effects of butyric acid-4,4,4-d3 vary with different dosages in animal models. At low doses, the compound can promote beneficial effects, such as enhancing gut health and modulating immune responses . At high doses, butyric acid-4,4,4-d3 can exhibit toxic effects, including gastrointestinal disturbances and liver toxicity. These dosage-dependent effects are important for determining the safe and effective use of the compound in therapeutic settings.

Metabolic Pathways

Butyric acid-4,4,4-d3 is involved in several metabolic pathways. It is a key intermediate in the fermentation process carried out by anaerobic bacteria, where it is converted to butyryl-CoA and subsequently to butyrate . This compound also interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids. These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular energy balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,4-trideuteriobutanoic acid can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas (D2) in the presence of a catalyst. Another method includes the use of deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) to reduce butyric acid derivatives .

Industrial Production Methods

Industrial production of butyric acid-4,4,4-d3 typically involves the fermentation of biomass using microorganisms such as Clostridium tyrobutyricum. The fermentation process can be optimized by using deuterated water (D2O) in the culture medium, which results in the incorporation of deuterium into the butyric acid produced .

Chemical Reactions Analysis

Types of Reactions

4,4,4-trideuteriobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Butyric anhydride, butyryl chloride.

    Reduction: Butanol.

    Substitution: Butyryl chloride.

Scientific Research Applications

4,4,4-trideuteriobutanoic acid is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-trideuteriobutanoic acid is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and reaction mechanisms. Its deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry and NMR spectroscopy, offering advantages over non-deuterated analogs .

Properties

IUPAC Name

4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480869
Record name Butyric acid-4,4,4-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36789-14-7
Record name Butyric acid-4,4,4-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36789-14-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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